2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFVPQNNITZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Bromobenzoyl)propionic Acid (Starting Material)
- The precursor 3-(4-bromobenzoyl)propionic acid is synthesized via Friedel-Crafts acylation.
- Bromobenzene is condensed with succinic anhydride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst.
- This reaction yields the 3-(4-bromobenzoyl)propionic acid, which serves as the key acid component in the subsequent cyclization step.
Preparation of Aryl Acid Hydrazides
- The required aryl acid hydrazides are prepared by esterification of the corresponding aryl acids using ethanol.
- The resulting esters are then treated with hydrazine hydrate in absolute ethanol to yield the acid hydrazides.
- These hydrazides act as nucleophilic partners in the cyclization reaction to form the oxadiazole ring.
Cyclization to 1,3,4-Oxadiazole
- The aryl acid hydrazide (1 mmol) is dissolved in phosphorus oxychloride (5 mL).
- To this solution, 3-(4-bromobenzoyl)propionic acid (1 mmol) is added.
- The reaction mixture is refluxed for 5 to 7 hours, facilitating the cyclodehydration process.
- After reflux, the mixture is cooled and poured onto crushed ice.
- Neutralization with 20% sodium bicarbonate solution precipitates the product.
- The solid is filtered, washed with water, dried, and recrystallized from methanol to obtain the pure this compound.
Reaction Monitoring and Characterization
- Thin layer chromatography (TLC) is used to monitor the progress of the reaction.
- The final compounds are characterized by melting point determination and spectroscopic methods including UV-Visible, IR, ^1H NMR, ^13C NMR, and mass spectrometry.
- These analyses confirm the successful formation of the oxadiazole ring and the substitution pattern.
Data Table: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Time (hours) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Bromobenzene + Succinic anhydride + AlCl3 | 3-5 | Reflux | High | Formation of 3-(4-bromobenzoyl)propionic acid |
| Esterification | Aryl acid + Ethanol | 2-4 | Reflux | High | Preparation of aryl esters |
| Hydrazide Formation | Ester + Hydrazine hydrate | 3-6 | Reflux | High | Conversion to aryl acid hydrazides |
| Cyclodehydration | Aryl hydrazide + 3-(4-bromobenzoyl)propionic acid + POCl3 | 5-7 | Reflux in POCl3 | 70-85 | Formation of 1,3,4-oxadiazole ring |
Research Findings and Notes
- The use of phosphorus oxychloride as a cyclodehydrating agent is critical for efficient ring closure and high yield.
- Reaction times vary from 5 to 7 hours depending on the substituents on the aryl hydrazide.
- The method is versatile and allows for substitution variation on the phenyl ring, including bromine at the para position.
- The final products exhibit good crystallinity and purity after methanol recrystallization.
- This synthetic approach has been validated in multiple studies, confirming its reproducibility and effectiveness for preparing 1,3,4-oxadiazoles with biological activity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form the corresponding phenol derivative.
Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Bromophenol
Reduction: 4-Bromophenylhydrazine
Substitution: Alkylated or arylated derivatives of the bromophenyl group
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to disrupt bacterial cell membranes and inhibit essential metabolic processes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .
Material Science
- Fluorescent Materials : The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The bromophenyl group enhances the photophysical properties, making it a candidate for high-performance materials in electronic applications .
- Polymeric Composites : Incorporating oxadiazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of various oxadiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Efficacy Assessment
In another study focused on antimicrobial efficacy, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of structurally related compounds:
Physicochemical and Material Properties
Crystal Structures :
- Adamantane-bromophenyl hybrids (e.g., SOSXIJ) crystallize in the P2₁/n space group, similar to chlorophenyl analogs, indicating substituent size minimally affects packing .
- Fluorescent derivatives (e.g., MEH-PPV doped with 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) exhibit narrow electroluminescence spectra (FWHM = 44 nm), advantageous for OLEDs .
Biological Activity
2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a unique structure that contributes to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula for this compound is C11H12BrN3O. Its structure features a bromophenyl group and an oxadiazole ring, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antibacterial properties. A study evaluating various oxadiazole compounds demonstrated that those with a similar structure to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus epidermidis and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) ranged from 0.48 µg/mL to 500 µg/mL, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 0.48 - 15.62 | 0.48 - 15.62 | Staphylococcus epidermidis |
| Other Oxadiazoles | 31.25 - 500 | 31.25 - 1000 | Various Gram-positive strains |
Cytotoxicity Studies
In vitro studies have shown that certain oxadiazole derivatives can enhance cell viability in normal cells while exhibiting cytotoxic effects against cancer cell lines. For instance, when tested at concentrations of 50 µM and 100 µM, some compounds demonstrated increased cytotoxicity against cancer cells without adversely affecting normal cell viability .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is closely linked to their structural features. The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and interaction with biological targets. Studies have indicated that modifications to the oxadiazole ring or substituents on the phenyl group can significantly influence antimicrobial efficacy and cytotoxicity .
Case Studies
- Anticancer Activity : A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity using the MTT assay. Compounds similar to this compound showed promising results against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : In a comparative study of several oxadiazole derivatives, those with bromine substitutions demonstrated superior activity against Staphylococcus epidermidis, reinforcing the importance of specific functional groups in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole?
The synthesis typically involves cyclization of hydrazide intermediates. A validated method includes:
- Step 1 : Reaction of 4-bromophenylacetic acid with hydrazine hydrate to form 2-(4-bromophenyl)acetohydrazide .
- Step 2 : Cyclization with isopropyl-substituted carboxylic acid derivatives (e.g., using phosphorus oxychloride) at 70–80°C to yield the oxadiazole core .
- Purification : Column chromatography (silica gel, dichloromethane/methanol) achieves >95% purity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, aromatic protons appear at δ 7.01–8.00 ppm, while oxadiazole carbons resonate near 162 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 323.02 for CHBrNO) .
- X-Ray Crystallography : Resolves bond angles (e.g., C-N-C ~105°) and crystal packing, critical for structure-activity studies .
Q. What substitution reactions are feasible at the bromophenyl group?
The bromine atom undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
- Conditions : Use Pd-catalyzed coupling (Suzuki, Heck) or SNAr with electron-rich nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–120°C .
- Example : Substitution with 4-fluorophenylboronic acid yields biaryl derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and selectivity?
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in NAS reactions .
- Solvent Effects : Replacing POCl with milder cyclization agents (e.g., Eaton’s reagent) reduces side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 15–20% .
Q. How should researchers resolve contradictions in spectral or biological data?
- Cross-Validation : Compare NMR data with computational models (DFT calculations) to confirm resonance assignments .
- Biological Replicates : For anti-inflammatory assays, use ≥3 independent experiments with positive controls (e.g., indomethacin) to validate activity trends .
- Crystallographic Refinement : Address discrepancies in melting points or solubility by analyzing polymorphic forms via DSC/TGA .
Q. What mechanistic insights explain its anti-inflammatory activity?
- Target Interaction : Inhibits cyclooxygenase-2 (COX-2) via π-π stacking with the bromophenyl group in the enzyme’s active site .
- Docking Studies : Molecular dynamics simulations show a binding affinity (ΔG = -9.2 kcal/mol) comparable to indomethacin .
- In Vivo Validation : At 20 mg/kg dose, reduces carrageenan-induced edema in rats by 59–62%, correlating with reduced prostaglandin E levels .
Q. What role does this compound play in material science applications?
- Scintillators : Acts as a primary dopant in plastic scintillators (e.g., with BPBD analogs), enhancing radiation detection efficiency via fluorescence resonance energy transfer (FRET) .
- Electroluminescence : In OLEDs, its electron-deficient oxadiazole core improves hole-blocking efficiency, achieving external quantum efficiency >1% in double-layer devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
